N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide
Description
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring substituted with dimethyl groups, a phenyl group, and an oxirane (epoxide) ring, making it a unique structure with diverse reactivity.
Properties
IUPAC Name |
N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-8-19(9-12(2)23-11)17(21)14-5-3-13(4-6-14)7-18-16(20)15-10-22-15/h3-6,11-12,15H,7-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBYGYZJMHYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNC(=O)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is synthesized through cyclization reactions.
Dimethylation: The morpholine ring is then dimethylated using methylating agents under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Oxirane Ring: The oxirane ring is formed by epoxidation of an appropriate precursor.
Final Coupling: The final step involves coupling the oxirane ring with the dimethylmorpholine-phenyl intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials, coatings, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can modulate the activity of enzymes or receptors, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]pentanamide: Similar structure but with a pentanamide group instead of an oxirane ring.
2,6-Dimethylmorpholine: A simpler compound with only the dimethylated morpholine ring.
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group.
Uniqueness
N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the dimethylmorpholine-phenyl moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
